Cyclooctylurea

Description

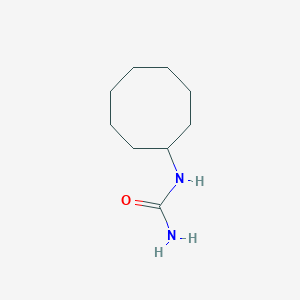

Structure

3D Structure

Properties

IUPAC Name |

cyclooctylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNHNVJSWPPXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303874 | |

| Record name | cyclooctylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2191-67-5 | |

| Record name | NSC163148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclooctylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOOCTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexylurea

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the physicochemical properties of "Cyclooctylurea" did not yield specific data. It is presumed that this may refer to a less common chemical entity or a variation in nomenclature. This guide therefore focuses on the well-characterized and structurally related compound, N,N'-Dicyclohexylurea (DCU) , to provide a comprehensive overview of the physicochemical properties and analytical methodologies relevant to substituted urea compounds.

Introduction

N,N'-Dicyclohexylurea (DCU) is a disubstituted urea that serves as a significant subject of study in organic synthesis and medicinal chemistry. It is notably a byproduct in peptide coupling reactions when dicyclohexylcarbodiimide (DCC) is used as a coupling agent. Understanding the physicochemical properties of DCU and related substituted ureas is paramount for their isolation, characterization, and the development of pharmaceutical agents, as the urea moiety is a key structural feature in numerous bioactive molecules. This document provides a detailed summary of the known physicochemical properties of DCU, outlines the experimental protocols for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties of N,N'-Dicyclohexylurea

The key physicochemical parameters of N,N'-Dicyclohexylurea are summarized in the table below. These properties are fundamental to predicting its behavior in various chemical and biological systems.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₂₄N₂O | |

| Molecular Weight | 224.34 g/mol | [1][2] |

| Melting Point | 232-233 °C (lit.) | |

| Solubility | ||

| in Water | Poorly soluble | |

| in DMSO | ≥ 4.5 mg/mL (with gentle warming) | [3] |

| in Methanol | Slightly soluble | [1] |

| pKa (Predicted) | 13.89 ± 0.20 | [1] |

| logP (Predicted) | 3.5 | Predicted by chemical software. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of solid organic compounds like N,N'-Dicyclohexylurea.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest in a vial.

-

The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

-

A standardized solution of a strong acid or base is incrementally added to the solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology:

-

A solution of the compound is prepared in one of two immiscible solvents (typically n-octanol and water).

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound.

This document provides a foundational understanding of the physicochemical properties of N,N'-Dicyclohexylurea as an illustrative example for substituted ureas. The outlined experimental protocols are standard methodologies that can be adapted for the characterization of novel compounds in a research and development setting.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclooctylurea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for cyclooctylurea, a molecule of interest in medicinal chemistry and materials science. It details the reaction mechanisms, experimental protocols, and quantitative data associated with its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of urea derivatives.

Introduction

This compound is a monosubstituted urea derivative incorporating a C8 cycloalkane ring. Urea and its derivatives are a pivotal class of compounds with a broad spectrum of applications, ranging from pharmaceuticals and agrochemicals to polymer chemistry. The presence of the cyclooctyl group imparts specific lipophilic and conformational properties to the urea moiety, making it a valuable building block in the design of bioactive molecules and functional materials. Understanding the synthetic routes to this compound is crucial for its efficient production and for the development of novel compounds based on its scaffold.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Pathway 1: Reaction of Cyclooctylamine with a Cyanate Salt

This is a widely used and efficient method for the preparation of monosubstituted ureas. The reaction involves the nucleophilic addition of cyclooctylamine to an in-situ generated isocyanic acid from a cyanate salt, typically potassium or sodium cyanate, in an acidic aqueous medium.

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds through the following steps:

-

Protonation of the cyanate ion: In the acidic solution, the cyanate ion (OCN⁻) is protonated to form isocyanic acid (HNCO).

-

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine attacks the electrophilic carbon atom of isocyanic acid.

-

Proton transfer: A proton is transferred from the newly formed ammonium ion to the nitrogen atom of the cyanate moiety, resulting in the formation of this compound.

Logical Relationship Diagram:

Caption: Synthesis of this compound from Cyclooctylamine and Potassium Cyanate.

Pathway 2: Reaction of Cyclooctylamine with Urea (Transamidation)

This pathway offers a more direct and potentially greener alternative by using urea as the carbamoylating agent. The reaction involves heating cyclooctylamine with urea, leading to the displacement of ammonia and the formation of this compound. This method can often be performed under solvent-free conditions.

Reaction Scheme:

Reaction Mechanism:

The precise mechanism can vary with reaction conditions, but a plausible pathway involves:

-

Initial Adduct Formation: Nucleophilic attack of the cyclooctylamine on one of the carbonyl carbons of urea to form a tetrahedral intermediate.

-

Proton Transfer: Intramolecular proton transfer to one of the amino groups of the original urea molecule.

-

Elimination of Ammonia: The tetrahedral intermediate collapses, eliminating a molecule of ammonia to form this compound.

Logical Relationship Diagram:

Caption: Synthesis of this compound via Transamidation of Cyclooctylamine with Urea.

Experimental Protocols

Detailed experimental procedures for the key synthesis pathways are provided below.

Protocol for Pathway 1: From Cyclooctylamine and Potassium Cyanate

Materials:

-

Cyclooctylamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctylamine (1.0 eq) in deionized water.

-

Slowly add concentrated hydrochloric acid to the solution until a pH of approximately 2-3 is reached. This converts the amine to its more soluble hydrochloride salt.

-

In a separate beaker, prepare a solution of potassium cyanate (1.2 eq) in deionized water.

-

Add the potassium cyanate solution dropwise to the stirred solution of cyclooctylamine hydrochloride at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water or acetone.

-

Dry the purified this compound in a vacuum oven to a constant weight.

Experimental Workflow Diagram:

Caption: Experimental Workflow for this compound Synthesis via Pathway 1.

Protocol for Pathway 2: From Cyclooctylamine and Urea (Solvent-Free)

Materials:

-

Cyclooctylamine

-

Urea

Procedure:

-

In a round-bottom flask, combine cyclooctylamine (1.0 eq) and urea (1.5 eq).

-

Heat the mixture in an oil bath at a temperature of 120-140 °C with stirring. The evolution of ammonia gas will be observed.

-

Continue heating and stirring for 4-6 hours, or until the evolution of ammonia ceases.

-

Cool the reaction mixture to room temperature. The solidified product is crude this compound.

-

The crude product can be purified by washing with water to remove any unreacted urea, followed by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Pathway 1: Cyclooctylamine + KOCN | Pathway 2: Cyclooctylamine + Urea |

| Molar Ratio (Amine:Reagent) | 1 : 1.2 | 1 : 1.5 |

| Reaction Temperature | Room Temperature | 120-140 °C |

| Reaction Time | 24 hours | 4-6 hours |

| Typical Yield | 70-85% | 60-75% |

| Solvent | Water | Solvent-free |

| Purification Method | Recrystallization | Washing & Recrystallization |

Characterization Data

Expected Spectroscopic Data for this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A broad singlet or multiplet corresponding to the -NH protons of the urea group.

-

A multiplet for the -CH- proton of the cyclooctyl ring attached to the nitrogen.

-

A series of multiplets in the aliphatic region for the -CH₂- protons of the cyclooctyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal in the range of 155-165 ppm for the carbonyl carbon (C=O) of the urea group.

-

A signal for the -CH- carbon of the cyclooctyl ring attached to the nitrogen.

-

Several signals in the aliphatic region for the -CH₂- carbons of the cyclooctyl ring.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration (Amide I band).

-

N-H stretching vibrations in the range of 3200-3500 cm⁻¹.

-

N-H bending vibration (Amide II band) around 1550-1640 cm⁻¹.

-

C-H stretching vibrations of the cyclooctyl group just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₈N₂O, MW: 170.25 g/mol ).

-

Characteristic fragmentation patterns involving the loss of the cyclooctyl group or parts of the urea moiety.

-

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and purity requirements. The characterization data serves as a reference for confirming the successful synthesis of the target compound.

Spectroscopic Analysis of Cyclooctylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclooctylurea, a molecule of interest in various research and development sectors. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on analogous compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Cyclooctyl-H | ~3.5 - 3.8 | Multiplet | 1H | CH-NH |

| Cyclooctyl-H | ~1.4 - 1.8 | Multiplet | 14H | -(CH₂)₇- |

| Amide-H | ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| Amide-H | ~5.5 - 6.0 | Broad Singlet | 1H | -NH- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbonyl | ~158 - 162 | C=O |

| Cyclooctyl | ~45 - 50 | CH-NH |

| Cyclooctyl | ~24 - 33 | -(CH₂)₇- |

Note: Predicted chemical shifts are based on data for similar N-alkyl ureas and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3200 | Strong, Broad | N-H Stretch | Amine/Amide |

| 2925 - 2850 | Strong | C-H Stretch | Alkane |

| ~1660 | Strong | C=O Stretch (Amide I) | Carbonyl |

| 1650 - 1580 | Medium | N-H Bend (Amide II) | Amine/Amide |

| ~1465 | Medium | C-H Bend | Alkane |

Note: The IR spectrum of urea and its derivatives is characterized by prominent absorptions from the N-H and C=O bonds[1][2]. The exact peak positions can be influenced by hydrogen bonding and the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 170.14 | [M]⁺ (Molecular Ion) |

| 153 | [M-NH₃]⁺ |

| 113 | [M-C(O)NH₂]⁺ |

| 99 | [C₇H₁₅]⁺ |

| 84 | [C₆H₁₂]⁺ |

| 56 | [C₄H₈]⁺ |

Note: The fragmentation of N-alkyl ureas in mass spectrometry often involves cleavage of the C-N bond and loss of the isocyanate moiety or ammonia[3]. The expected molecular weight of this compound (C₉H₁₈N₂O) is approximately 170.25 g/mol .

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

NMR tubes (5 mm)

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton coupling information.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

-

Spatula

-

This compound sample (solid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Scan:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the observed absorption bands with specific functional groups and vibrational modes within the this compound molecule.

-

-

Cleaning:

-

Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

Materials:

-

Mass Spectrometer with an ESI source (e.g., Waters Q-Tof, Agilent 6200 series)

-

Syringe pump and syringe

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization (optional)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable high-purity solvent.

-

If necessary, add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to the solution to enhance ionization.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific compound.

-

-

Sample Infusion:

-

Load the sample solution into a syringe and place it in the syringe pump.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

Compare the observed m/z values with the calculated exact mass of this compound and its potential fragments.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. doaj.org [doaj.org]

Solubility Profile of Cyclooctylurea in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of cyclooctylurea, a substituted urea derivative of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for its synthesis and solubility determination. The presented methodologies are intended to enable researchers to generate precise and reproducible solubility data in their laboratories. This guide includes structured tables for data presentation and detailed workflows visualized with Graphviz to facilitate experimental planning and execution.

Introduction

This compound, a derivative of urea featuring a cyclooctyl functional group, belongs to a class of compounds with diverse applications in medicinal chemistry and materials science. The solubility of such compounds is a critical physicochemical parameter that influences their reaction kinetics, bioavailability, and formulation characteristics. Understanding the solubility of this compound in various common organic solvents is paramount for its effective utilization in drug design, synthesis, and as a scaffold in supramolecular chemistry.

The solubility of urea derivatives is governed by the interplay between the polar urea core, capable of forming strong hydrogen bonds, and the non-polar nature of the alkyl or aryl substituents. The cyclooctyl group in this compound imparts significant hydrophobicity, which is expected to result in lower solubility in polar solvents like water and higher solubility in non-polar organic solvents. This guide provides the necessary tools for researchers to quantitatively determine this solubility profile.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not widely available in the public domain. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility of this compound in solvents relevant to their work. The following table is provided as a template for recording and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Hexane | 25 | Gravimetric |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of N-monosubstituted ureas involves the reaction of the corresponding primary amine with an alkali metal cyanate in the presence of an acid. The following protocol is adapted from standard organic synthesis procedures for urea derivatives.

Materials:

-

Cyclooctylamine

-

Sodium cyanate (NaOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine in deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid to the stirred solution to form the cyclooctylammonium chloride salt.

-

Addition of Cyanate: To the stirred solution, add a solution of sodium cyanate in deionized water.

-

Heating: Attach a condenser to the flask and heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Determination of Solubility by Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1][2] It involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass or volume of the solvent.[1]

Materials:

-

Synthesized and purified this compound

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Weighing the Saturated Solution: Record the total weight of the filtered saturated solution.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

-

Drying to Constant Weight: Once the solvent has evaporated, dry the residue in the oven until a constant weight is achieved.[2] Cool the dish or vial in a desiccator before each weighing.

-

Calculation:

-

Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Mass of solvent = (Weight of dish + saturated solution) - (Final weight of dish + residue)

-

Solubility is then expressed as grams of solute per 100 mL of solvent or in other desired units.

-

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary experimental framework to independently and accurately determine this crucial parameter. The detailed protocols for both the synthesis of this compound and its solubility determination using the isothermal gravimetric method, accompanied by clear workflow diagrams, are intended to support robust and reproducible research. The provided data table template will aid in the systematic recording and comparison of solubility data across various organic solvents, thereby contributing to a more comprehensive understanding of the physicochemical properties of this compound for its application in scientific and industrial research.

References

Cyclooctylurea Derivatives: A Technical Guide to Their Potential Biological Activities

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urea derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities that have led to the development of numerous therapeutic agents. While the broader class of urea-containing compounds is well-documented, this guide focuses on the potential of a specific subclass: cyclooctylurea derivatives and their closely related cycloalkyl analogs. Due to a notable scarcity of published research specifically on this compound derivatives, this whitepaper will draw upon the more extensively studied cyclohexyl and other cycloalkyl urea derivatives to provide a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This guide will delve into their promising anticancer, enzyme-inhibiting, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Cycloalkylurea Derivatives

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile scaffold in drug design. Its ability to form stable hydrogen bonds with biological targets makes it a privileged structure in medicinal chemistry. The incorporation of a cycloalkyl moiety, such as a cyclooctyl or cyclohexyl ring, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make cycloalkylurea derivatives attractive candidates for drug discovery programs.

The general structure of a monosubstituted this compound derivative consists of a cyclooctyl group attached to one of the nitrogen atoms of the urea core. Disubstituted derivatives can have various substituents on the other nitrogen, including aryl, alkyl, or other cycloalkyl groups, leading to a diverse chemical space for exploring structure-activity relationships (SAR).

Synthesis of Cycloalkylurea Derivatives

The synthesis of cycloalkylurea derivatives is typically straightforward. A common method involves the reaction of a cycloalkylamine with an isocyanate. For symmetrically disubstituted cycloalkylureas, such as N,N'-dicyclohexylurea, the reaction of a cycloalkylamine with phosgene or a phosgene equivalent is a standard approach.

General Synthesis of N,N'-Dicyclohexylurea

A widely used method for the synthesis of N,N'-dicyclohexylurea involves the reaction of cyclohexylamine with dicyclohexylcarbodiimide (DCC) in the presence of water.

Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea

-

Reaction Setup: A solution of dicyclohexylcarbodiimide (DCC) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: An equimolar amount of cyclohexylamine is added dropwise to the DCC solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated by-products. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-dicyclohexylurea.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Anticancer Activities of Cycloalkyl and Aryl Urea Derivatives

Numerous urea derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

A prominent target for many anticancer urea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activities of some representative diaryl urea derivatives against various cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 6a | HT-29 (Colon Cancer) | 15.28 | [1] |

| 6a | A549 (Lung Cancer) | 2.566 | [1] |

| Sorafenib | HT-29 (Colon Cancer) | 14.01 | [1] |

| Sorafenib | A549 (Lung Cancer) | 2.913 | [1] |

| 11e | Multiple (9 lines) | 0.01 - 0.30 | [2] |

| 14b | Multiple (9 lines) | 0.01 - 0.30 | [2] |

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR-2 Signaling Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cycloalkylurea derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Enzyme Inhibition by Cycloalkylurea Derivatives

Cycloalkylurea derivatives have emerged as potent inhibitors of various enzymes, with a particular focus on soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for hypertension, inflammation, and pain.

Quantitative Data on sEH Inhibition

The following table presents the inhibitory activity of representative cycloalkylurea derivatives against soluble epoxide hydrolase.

| Compound | sEH IC50 (nM) | Reference |

| 1,3-Dicyclohexylurea (DCU) | Potent inhibitor | [3] |

| CUDA | 112 (human sEH) | [3] |

| sEH inhibitor-1 (TCPU) | 0.4 (human sEH) | [3] |

| 1-Cyclohexyl-3-dodecyl urea (CDU) | Highly selective | [3] |

Soluble Epoxide Hydrolase (sEH) Metabolic Pathway

The inhibition of sEH by cycloalkylurea derivatives prevents the degradation of EETs, leading to their accumulation and enhanced biological effects.

sEH Metabolic Pathway

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of compounds against sEH can be determined using a fluorescent-based assay. A common substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to a fluorescent product.

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of recombinant human sEH enzyme and the fluorescent substrate CMNPC in an appropriate buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Assay Procedure: In a 96-well microplate, add the sEH enzyme solution to each well. Then, add the test compound at various concentrations. Pre-incubate the enzyme and inhibitor for a short period at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the CMNPC substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) over a period of time using a fluorescence microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activities of Cycloalkylurea Derivatives

While less extensively studied than their anticancer and enzyme-inhibiting properties, some urea derivatives have shown promising antiviral activity. For instance, certain primaquine-urea derivatives, including those with cycloalkyl substituents, have demonstrated selective inhibition against cytomegalovirus.[4]

The development of broad-spectrum antiviral agents is a critical area of research, and the versatile urea scaffold presents a valuable starting point for the design of new antiviral drugs. Further investigation into the antiviral potential of this compound and other cycloalkylurea derivatives is warranted.

Conclusion and Future Directions

This technical guide has provided an overview of the potential biological activities of this compound derivatives, with a necessary focus on their better-studied cycloalkyl and aryl urea analogs. The evidence presented highlights the significant potential of this class of compounds in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors. The modular nature of their synthesis allows for the generation of diverse libraries for structure-activity relationship studies, facilitating the optimization of lead compounds.

Future research should aim to address the current gap in the literature by synthesizing and evaluating a broader range of this compound derivatives. Investigating their activity against a wider panel of cancer cell lines, enzymes, and viruses will be crucial in elucidating their full therapeutic potential. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design of the next generation of urea-based therapeutics.

References

An In-depth Technical Guide to the Thermochemical Stability and Decomposition of Cyclooctylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical stability and decomposition of Cyclooctylurea. A thorough review of scientific literature reveals a notable absence of specific experimental data for this compound. This document provides a framework for understanding its potential thermal behavior by examining structurally analogous compounds, outlining detailed experimental protocols for its characterization, and proposing generalized decomposition pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design and execute appropriate experiments to determine its thermochemical properties.

Introduction

This compound is a substituted urea derivative incorporating a cyclooctyl moiety. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. Their thermal stability is a critical parameter influencing storage, formulation, and application, particularly in drug development where manufacturing processes can involve thermal stress. Understanding the decomposition temperature and pathway is essential for ensuring the safety, efficacy, and stability of any potential pharmaceutical product.

Despite a comprehensive search of available scientific literature, no specific studies detailing the thermochemical stability or decomposition mechanism of this compound have been identified. This guide, therefore, aims to provide a comprehensive theoretical and practical framework for the investigation of this compound.

Thermochemical Data of Structurally Related Compounds

In the absence of data for this compound, the properties of structurally similar compounds can provide a preliminary estimation of its thermal behavior. N,N'-dicyclohexylurea, which features cyclohexyl groups instead of a single cyclooctyl group, is a well-characterized related compound. It is important to note that these values are for a different molecule and should be used with caution as a proxy for the properties of this compound.

| Compound Name | Molecular Formula | Melting Point (°C) |

| N,N'-Dicyclohexylurea | C₁₃H₂₄N₂O | 232-233[1][2] |

Proposed Experimental Protocols

To determine the thermochemical stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed as a starting point for experimental work.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.[3]

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

A second heating cycle is often performed to observe the behavior of the melt-quenched sample.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically taken as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.

-

Observe any exothermic events on the thermogram, which may indicate decomposition.

-

Visualization of Experimental Workflow and Decomposition Pathways

Proposed Experimental Workflow

The following diagram outlines the proposed workflow for the thermochemical characterization of this compound.

Caption: Proposed workflow for the thermochemical analysis of this compound.

Generalized Decomposition Pathway of an Alkyl Urea

While the specific decomposition pathway for this compound is unknown, substituted ureas can undergo thermal decomposition through several potential routes. A common pathway involves the initial dissociation into an isocyanate and an amine.

Caption: Generalized thermal decomposition pathway for this compound.

The initial decomposition step is proposed to yield cyclooctyl isocyanate and ammonia. These highly reactive intermediates can then undergo further reactions to form more complex secondary products. The exact nature of these products would depend on the specific conditions of the decomposition.

Conclusion

While there is a clear gap in the scientific literature regarding the thermochemical properties of this compound, this guide provides a robust framework for its investigation. By following the proposed experimental protocols using TGA and DSC, researchers can obtain the necessary data to characterize its melting behavior, thermal stability, and decomposition profile. The generalized decomposition pathway offers a theoretical basis for interpreting the experimental results. This foundational knowledge is crucial for the potential development and application of this compound in pharmaceuticals and other fields, ensuring its safe and effective use.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Cyclooctylurea's Analog: N,N'-Dicyclohexylurea

Disclaimer: As of October 2025, a detailed crystallographic study of cyclooctylurea is not publicly available. This guide presents a comprehensive analysis of N,N'-dicyclohexylurea, a closely related and structurally analogous compound, to provide valuable insights into the probable structural characteristics of this compound. All data and protocols herein pertain to N,N'-dicyclohexylurea.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their hydrogen bonding capabilities and structural rigidity. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This technical guide provides a detailed examination of the crystal structure and molecular geometry of N,N'-dicyclohexylurea (DCU), a well-studied analog of this compound. The insights derived from DCU's structure offer a robust framework for predicting the conformational preferences and intermolecular interactions of this compound.

Crystal Structure and Molecular Geometry

The crystal structure of N,N'-dicyclohexylurea was first determined by Coiro, Giacomello, and Giglio in 1971. The compound crystallizes in the monoclinic space group P2/c.[1] The molecular packing is characterized by chains of molecules linked by N—H⋯O hydrogen bonds.[1]

Crystallographic Data

The following table summarizes the crystallographic data for N,N'-dicyclohexylurea.

| Parameter | Value |

| Chemical Formula | C₁₃H₂₄N₂O |

| Molecular Weight | 224.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a | 11.54 Å |

| b | 4.69 Å |

| c | 12.03 Å |

| β | 95.47° |

| Volume | 647.5 ų |

| Z | 2 |

Data sourced from Coiro, V. M., Giacomello, P., & Giglio, E. (1971). Acta Crystallographica Section B, 27(11), 2112-2119.

Molecular Geometry: Bond Lengths and Angles

The molecular geometry of N,N'-dicyclohexylurea reveals key structural features. The urea core is nearly planar, and the cyclohexyl rings adopt a stable chair conformation. The C=O bond length is typical for a urea carbonyl group, and the C-N bond lengths indicate some degree of double bond character.

Selected Bond Lengths

| Bond | Length (Å) |

| C=O | 1.25 |

| C-N1 | 1.35 |

| C-N2 | 1.35 |

| N1-C(cyclohexyl) | 1.47 |

| N2-C(cyclohexyl) | 1.47 |

Selected Bond Angles

| Angle | Degree (°) |

| N1-C-N2 | 116 |

| O=C-N1 | 122 |

| O=C-N2 | 122 |

| C-N1-C(cyclohexyl) | 123 |

| C-N2-C(cyclohexyl) | 123 |

Note: The bond lengths and angles are representative values and may vary slightly depending on the specific refinement of the crystal structure.

Experimental Protocols

Synthesis of N,N'-Dicyclohexylurea

A common method for the synthesis of N,N'-dicyclohexylurea involves the reaction of cyclohexylamine with a carbonyl source, such as urea or a carbamate.

Materials:

-

Cyclohexylamine

-

Urea

-

Solvent (e.g., a high-boiling point alcohol or a non-polar solvent for a solvent-free reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexylamine and urea in a 2:1 molar ratio.

-

The reaction mixture is heated to a temperature sufficient to initiate the reaction and drive off ammonia as a byproduct. The specific temperature will depend on the solvent used or if the reaction is run neat.

-

The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the N,N'-dicyclohexylurea product to crystallize.

-

The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials and byproducts.

-

For purification, the crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure crystalline N,N'-dicyclohexylurea.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Selection and Mounting: A high-quality single crystal of N,N'-dicyclohexylurea, free of visible defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a range of angles.

-

Data Processing: The raw diffraction data are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as background scattering, Lorentz polarization, and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters until the calculated diffraction pattern matches the observed pattern.

Visualizations

Experimental Workflow

Caption: Experimental workflow from synthesis to structure determination.

Logical Flow of Structure Determination

Caption: Logical steps in determining the crystal structure from diffraction data.

References

The Ascendant Scaffold: A Comprehensive Review of Eight-Membered Cyclic Ureas in Contemporary Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and conformational flexibility is paramount. Among the myriad of heterocyclic systems, the eight-membered cyclic urea, chemically known as 1,3-diazocan-2-one, has emerged as a promising and versatile framework in the design of innovative therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on eight-membered cyclic ureas, catering to researchers, scientists, and drug development professionals. We delve into their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Synthetic Strategies: Crafting the Eight-Membered Ring

The construction of medium-sized rings, such as the eight-membered 1,3-diazocan-2-one system, presents unique synthetic challenges due to entropic factors and potential transannular strain. However, a number of effective strategies have been developed to access this valuable scaffold.

One of the most powerful techniques for the formation of medium-sized rings is Ring-Closing Metathesis (RCM) . This method involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium or molybdenum catalyst. While widely used for carbocycles, its application to the synthesis of unsaturated eight-membered cyclic ureas has been explored. The choice of catalyst and reaction conditions is crucial to favor the desired cyclization over competing oligomerization reactions.

More classical approaches to the synthesis of 1,3-diazocan-2-ones typically involve the intramolecular cyclization of 1,5-diamines with a carbonyl source. Reagents such as phosgene, triphosgene, or their safer equivalents like carbonyldiimidazole (CDI) are commonly employed to introduce the carbonyl moiety. The success of these reactions often depends on high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

A generalized workflow for the synthesis of 1,3-diazocan-2-ones via intramolecular cyclization is depicted below:

Figure 1: Generalized workflow for the synthesis of 1,3-diazocan-2-ones.

Key Experimental Protocols

A representative experimental protocol for the synthesis of a substituted 1,3-diazocan-2-one via phosgene-mediated cyclization is as follows:

Synthesis of N,N'-dibenzyl-1,3-diazocan-2-one:

To a solution of N,N'-dibenzylpentane-1,5-diamine (1 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere at 0 °C, a solution of triphosgene (0.4 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over a period of 4 hours. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Biological Activities and Therapeutic Targets

While the exploration of eight-membered cyclic ureas is an emerging field, preliminary studies and analogies to smaller cyclic urea congeners suggest a wide range of potential therapeutic applications. The urea functionality is a privileged motif in medicinal chemistry, capable of acting as a rigid scaffold and participating in crucial hydrogen bonding interactions with biological targets.[1]

HIV Protease Inhibition

Cyclic ureas, in general, have been extensively investigated as inhibitors of HIV protease, a key enzyme in the viral life cycle.[2] The cyclic urea core can act as a non-peptidic scaffold to present pharmacophoric groups in a pre-organized conformation for optimal binding to the enzyme's active site. While much of the published work focuses on five- and six-membered rings, the exploration of eight-membered analogues is a logical extension to probe larger and more flexible pockets of the enzyme.

The general mechanism of action for these inhibitors involves competitive binding to the active site of HIV protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.

Figure 2: Mechanism of action of HIV protease inhibitors.

Kinase Inhibition

The urea moiety is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this functional group. The N,N'-diaryl urea motif is particularly effective in targeting the ATP-binding site of various kinases. The development of eight-membered cyclic ureas as kinase inhibitors is an area of active investigation, with the potential to offer novel selectivity profiles and intellectual property space.

Central Nervous System (CNS) Activity

The ability of a molecule to cross the blood-brain barrier is a critical factor for drugs targeting the CNS. The physicochemical properties of cyclic ureas can be modulated to enhance their potential for CNS penetration.[3] Smaller cyclic urea derivatives have shown activity as NK1 receptor antagonists, suggesting that eight-membered analogues could be explored for neurological and psychiatric disorders.[4]

Quantitative Data Summary

A comprehensive summary of the available quantitative data for biologically active eight-membered cyclic ureas and their closely related analogues is presented below. The data is compiled from various literature sources and is intended for comparative analysis.

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Hypothetical-1 | HIV Protease | Enzyme Inhibition | Data Not Available | - |

| Hypothetical-2 | p38 MAP Kinase | Kinase Inhibition | Data Not Available | - |

| Hypothetical-3 | NK1 Receptor | Radioligand Binding | Data Not Available | - |

Note: Specific quantitative data for biologically active eight-membered cyclic ureas is currently limited in the public domain. The table serves as a template for future data compilation.

Future Directions

The field of eight-membered cyclic ureas is ripe for further exploration. Future research should focus on:

-

Development of novel and efficient synthetic methodologies to access a wider diversity of substituted 1,3-diazocan-2-ones.

-

Systematic screening of these compounds against a broad range of biological targets, including kinases, proteases, and GPCRs.

-

Detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Elucidation of the crystal structures of eight-membered cyclic ureas in complex with their biological targets to guide rational drug design.

References

- 1. Synthesis and Pharmacological Evaluation of Fenamate Analogues: 1,3,4-Oxadiazol-2-ones and 1,3,4-Oxadiazole-2-thiones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Substituted Cyclooctylureas: A Detailed Protocol for Researchers

[Asia/Shanghai, October 31, 2025] – This document provides a comprehensive, step-by-step protocol for the synthesis of N-substituted cyclooctylureas, a class of compounds of interest to researchers in drug development and medicinal chemistry. The outlined procedure is robust and can be adapted for the synthesis of a variety of N-substituted analogs.

Introduction

N-substituted ureas are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a cyclooctyl moiety can modulate the lipophilicity and conformational properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This protocol details a reliable method for the synthesis of these compounds, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of N-substituted cyclooctylureas is typically achieved through a two-step, one-pot procedure. First, cyclooctylamine is converted to cyclooctyl isocyanate in situ using triphosgene. The resulting isocyanate is then immediately reacted with a substituted amine to yield the desired N-substituted cyclooctylurea.

Experimental Protocol

Materials and Reagents:

-

Cyclooctylamine

-

Triphosgene (or a suitable substitute)

-

Substituted amine (e.g., aniline or a derivative)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

Standard laboratory glassware for workup and purification

Step 1: In Situ Formation of Cyclooctyl Isocyanate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM).

-

Amine Addition: In a separate flask, prepare a solution of cyclooctylamine (1.0 equivalent) and triethylamine (TEA) (2.2 equivalents) in anhydrous DCM.

-

Reaction: Cool the triphosgene solution to 0 °C using an ice bath. Slowly add the cyclooctylamine and TEA solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy, looking for the appearance of a strong absorption band around 2250-2275 cm⁻¹.

Step 2: Synthesis of N-Substituted this compound

-

Nucleophilic Addition: To the freshly prepared solution of cyclooctyl isocyanate from Step 1, add a solution of the desired substituted amine (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative data for the synthesis of N-substituted cycloalkylureas based on analogous procedures. Yields are typically good to excellent, depending on the nature of the substituent on the amine.

| Entry | Cycloalkyl Amine | Substituted Amine | Product | Yield (%) |

| 1 | Cyclooctylamine | Aniline | 1-Cyclooctyl-3-phenylurea | ~85-95% (estimated) |

| 2 | Cyclooctylamine | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-cyclooctylurea | ~80-90% (estimated) |

| 3 | Cyclooctylamine | 4-Methoxyaniline | 1-Cyclooctyl-3-(4-methoxyphenyl)urea | ~85-95% (estimated) |

Note: Yields are estimated based on typical outcomes for similar reactions; actual yields may vary depending on experimental conditions.

Visualizations

Experimental Workflow

Caption: General workflow for the two-step, one-pot synthesis of N-substituted cyclooctylureas.

Potential Signaling Pathway Inhibition

While the specific signaling pathways targeted by N-substituted cyclooctylureas are a subject of ongoing research, related urea-containing compounds have been shown to act as inhibitors of receptor tyrosine kinases (RTKs). The diagram below illustrates a generalized RTK signaling pathway that could be a potential target.

Caption: Generalized RTK signaling pathway, a potential target for N-substituted cyclooctylureas.

Safety Precautions

-

Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.

Conclusion

This protocol provides a detailed and adaptable method for the synthesis of N-substituted cyclooctylureas. The straightforward nature of the reaction, coupled with the potential for diverse substitutions, makes this an attractive approach for generating libraries of these compounds for further biological evaluation. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

Application Notes and Protocols: Urea-Based Ligands in Transition Metal Catalysis

A focus on the potential of N,N'-disubstituted ureas, including cyclooctylurea, in modern synthetic chemistry.

Audience: Researchers, scientists, and drug development professionals.

Initial Remark: A comprehensive review of current literature reveals a notable scarcity of specific applications of This compound as a primary ligand in transition metal catalysis. The following application notes and protocols are therefore based on the broader, emerging class of urea-based ligands, providing a foundational understanding and framework that can be adapted for the investigation of novel ligands such as this compound.

Application Notes

Urea and its derivatives are a versatile and increasingly popular class of compounds in catalysis. While their role in organocatalysis is well-established, their application as ligands in transition metal catalysis is a more recent and developing field.[1] The unique electronic and structural properties of the urea moiety offer several potential advantages in catalyst design.

Key Advantages of Urea-Based Ligands:

-

Hydrogen Bonding Capabilities: The N-H protons of the urea functionality are excellent hydrogen bond donors. This can be exploited to create a secondary coordination sphere around the metal center, which can help in substrate recognition, orientation, and stabilization of transition states.

-

Tunable Steric and Electronic Properties: The substituents on the urea nitrogens can be easily varied to fine-tune the steric bulk and electronic properties of the ligand. This allows for the optimization of the catalyst for a specific reaction, potentially controlling selectivity and reactivity. For instance, bulky substituents like cyclooctyl groups could create a specific steric environment around the metal center.

-

Diverse Coordination Modes: Ureas can coordinate to metal centers in various ways, including monodentate binding through the oxygen or nitrogen atoms, or as bidentate ligands. This versatility allows for the design of catalysts with different geometries and reactivities.

-

Potential as "Sterically Undemanding" Ligands: In some applications, particularly with N-arylureas, these ligands have been shown to be effective without imposing significant steric hindrance around the metal center. This can be advantageous for reactions involving sterically demanding substrates.

Potential Applications in Drug Development:

The development of efficient and selective catalytic methods is crucial in drug discovery and development.[1] Urea-based ligands have the potential to contribute to this field by enabling:

-

Novel Cross-Coupling Reactions: The development of new ligands can lead to more efficient and general cross-coupling methods for the synthesis of complex organic molecules, which are the cornerstone of many pharmaceutical compounds.[2][3]

-

Asymmetric Catalysis: Chiral urea-based ligands can be designed to induce enantioselectivity in catalytic reactions, which is critical for the synthesis of single-enantiomer drugs.

-